

# [1,1'-Biphenyl]-2,4-diol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **[1,1'-Biphenyl]-2,4-diol**

Cat. No.: **B1589253**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **[1,1'-Biphenyl]-2,4-diol**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Executive Summary

**[1,1'-Biphenyl]-2,4-diol**, a hydroxylated biphenyl, represents a significant scaffold in medicinal chemistry and materials science. Biphenyl derivatives are foundational to a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and potential applications of **[1,1'-Biphenyl]-2,4-diol**. We delve into its electronic and structural characteristics that give rise to its notable antioxidant activity and explore its potential as a versatile intermediate for drug discovery. This document synthesizes data from established literature to offer field-proven insights and detailed experimental protocols for its synthesis and analysis, serving as a critical resource for professionals engaged in chemical research and development.

## Introduction: The Significance of the Biphenyl Scaffold

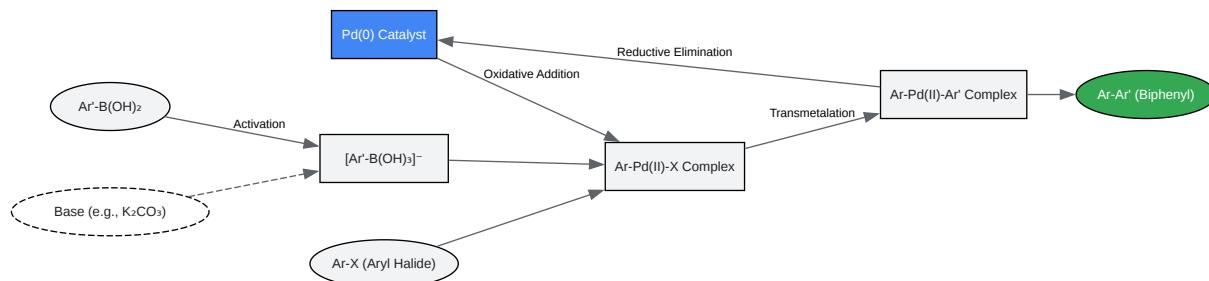
The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structure in organic chemistry.<sup>[1][3]</sup> Its inherent neutrality and relative non-reactivity can be strategically modified through the introduction of functional groups, unlocking a vast chemical space for

derivatization.<sup>[1]</sup> Hydroxylated biphenyls, such as **[1,1'-Biphenyl]-2,4-diol**, are of particular interest due to the profound influence of the phenolic hydroxyl groups on the molecule's reactivity, redox properties, and biological activity.<sup>[4]</sup> These compounds are known to interact with biological systems, largely through their capacity as antioxidants, which involves the direct neutralization of free radicals.<sup>[4]</sup> The positioning of the hydroxyl groups on the biphenyl core is critical, influencing properties such as intramolecular hydrogen bonding and, consequently, its antioxidant efficacy.<sup>[4]</sup> This guide will focus specifically on the 2,4'-diol isomer, exploring the chemical nuances that make it a valuable target for research and development.

## Core Physicochemical Properties

The fundamental properties of **[1,1'-Biphenyl]-2,4-diol** are summarized below. These data are essential for designing synthetic routes, purification strategies, and analytical methods.

| Property          | Value                                                    | Source                                  |
|-------------------|----------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | [1,1'-Biphenyl]-2,4'-diol                                | <a href="#">[5]</a>                     |
| Synonyms          | 2,4'-Dihydroxybiphenyl, 2,4'-Biphenyldiol, o,p'-Biphenol | <a href="#">[5]</a> <a href="#">[6]</a> |
| CAS Number        | 611-62-1                                                 | <a href="#">[5]</a>                     |
| Molecular Formula | C <sub>12</sub> H <sub>10</sub> O <sub>2</sub>           | <a href="#">[5]</a>                     |
| Molecular Weight  | 186.21 g/mol                                             | <a href="#">[5]</a>                     |
| Melting Point     | 165-166 °C                                               | <a href="#">[6]</a>                     |
| Boiling Point     | 206-210 °C @ 11 Torr                                     | <a href="#">[6]</a>                     |
| Appearance        | White to off-white solid (typical)                       |                                         |
| pKa (Predicted)   | 9.0 ± 0.10                                               | <a href="#">[7]</a>                     |


## Synthesis of **[1,1'-Biphenyl]-2,4-diol**: A Focus on Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aryl rings is the cornerstone of biphenyl synthesis. Among the various methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction stands out as a versatile, high-yielding, and functional-group-tolerant method. [8][9] This reaction typically involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[10][11]

## Reaction Principle and Causality

The efficacy of the Suzuki coupling lies in its catalytic cycle, which proceeds under relatively mild conditions. The choice of an aryl halide (e.g., 2-bromophenol) and an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) allows for the regioselective formation of the desired biphenyl isomer. The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of its aryl group to the palladium center.[8]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a representative procedure for synthesizing **[1,1'-Biphenyl]-2,4-diol**.

- **Inert Atmosphere Preparation:** Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]

- Reagent Addition: To the flask, add 2-bromophenol (1.0 eq.), 4-hydroxyphenylboronic acid (1.1 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 eq.), and a base like potassium carbonate (2.5 eq.).
- Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio). The solvent choice is critical for dissolving both the organic and inorganic reagents.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **[1,1'-Biphenyl]-2,4-diol**.[\[12\]](#)

## Spectroscopic and Chromatographic Characterization

Unambiguous structure determination is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for confirming the identity and purity of the synthesized **[1,1'-Biphenyl]-2,4-diol**.[\[12\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[13\]](#)

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the asymmetric substitution, complex splitting patterns (doublets, triplets, and multiplets) will be observed in the aromatic region (~6.8-7.5 ppm). The two hydroxyl protons will appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.

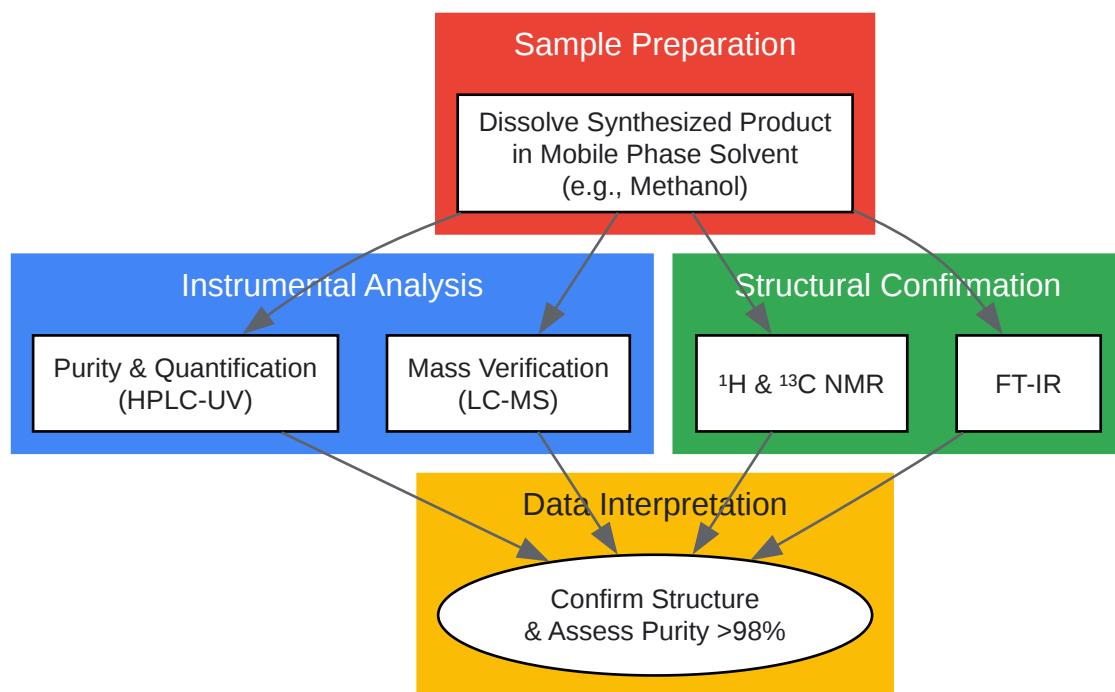
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 unique carbon atoms in the molecule.[13] Carbons bearing hydroxyl groups will be shifted downfield (~150-160 ppm) compared to the other aromatic carbons (~115-140 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[14]

- A broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  is characteristic of the O-H stretching vibration of the phenolic groups.
- Sharp peaks around 1500-1600  $\text{cm}^{-1}$  correspond to C=C stretching vibrations within the aromatic rings.
- A strong absorption band around 1200-1250  $\text{cm}^{-1}$  indicates the C-O stretching of the phenol.

## Mass Spectrometry (MS)


Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[15]

- Electrospray Ionization (ESI-MS): In negative ion mode, the primary ion observed would be the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $\text{m/z}$  185. In positive ion mode, the molecular ion  $[\text{M}]^+$  or adducts like  $[\text{M}+\text{Na}]^+$  may be seen. The high-resolution mass should correspond to the exact mass of  $\text{C}_{12}\text{H}_{10}\text{O}_2$ .[5]

## High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing purity and for quantification.[16] A biphenyl or C18 stationary phase is typically effective for separating biphenyl compounds.[17][18]

- Method: A reversed-phase HPLC method using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol is a standard starting point.
- Detection: UV detection at a wavelength around 260 nm is suitable for the biphenyl chromophore.[16] Purity is determined by the relative area of the main peak.

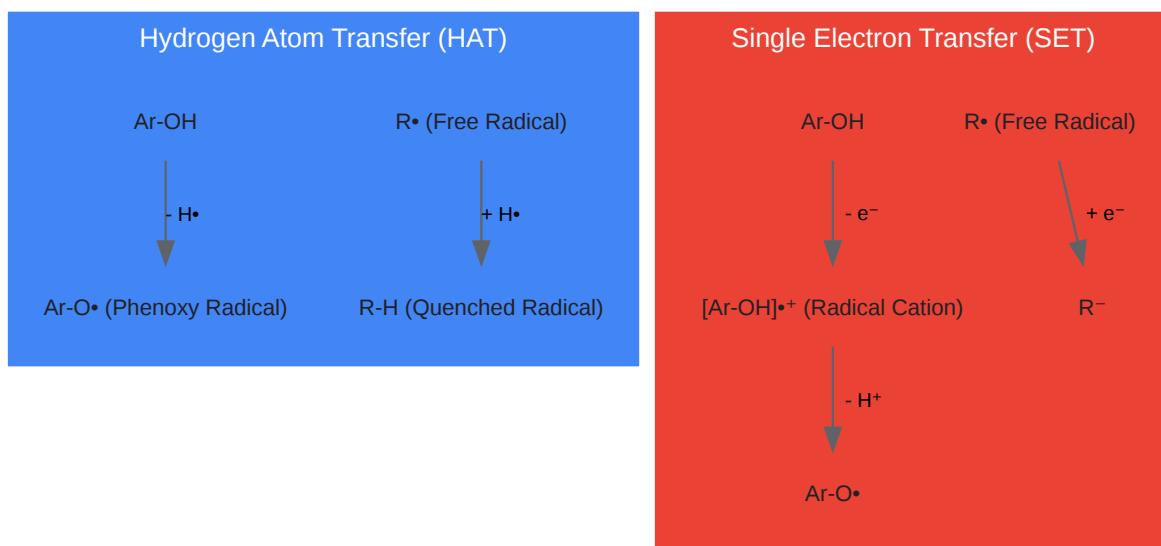


[Click to download full resolution via product page](#)

Caption: General workflow for the characterization and purity assessment of **[1,1'-Biphenyl]-2,4-diol**.

## Chemical Reactivity and Biological Potential

The chemical behavior of **[1,1'-Biphenyl]-2,4-diol** is dictated by its two primary functional regions: the phenolic hydroxyl groups and the electron-rich aromatic rings.


### Antioxidant Activity

Phenolic compounds are well-established antioxidants, acting to neutralize harmful free radicals.<sup>[19][20]</sup> This protective role is a cornerstone of their therapeutic potential.<sup>[4]</sup> The primary mechanisms involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).<sup>[19][21]</sup>

- Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical ( $R\cdot$ ), effectively quenching it. The resulting phenoxy radical is stabilized by resonance across the aromatic ring.<sup>[4][20]</sup>

- Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation, which then deprotonates. This pathway is often followed by proton loss.[19] [22]

The antioxidant capacity is influenced by the number and position of hydroxyl groups.[22] The 2,4'-substitution pattern in **[1,1'-Biphenyl]-2,4-diol** provides two reactive sites for radical scavenging.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing)  
DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1,1'-Biphenyl)-2,4'-diol | C12H10O2 | CID 123079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. [1,1'-biphenyl]-2,3'-diol CAS#: 31835-45-7 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jscholaronline.org [jscholaronline.org]
- 21. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 22. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[1,1'-Biphenyl]-2,4-diol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589253#1-1-biphenyl-2-4-diol-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)